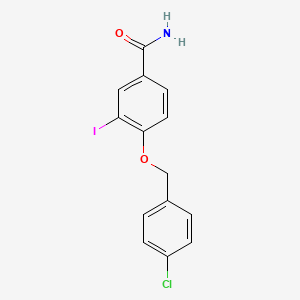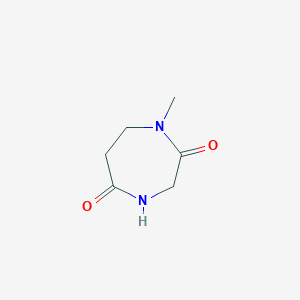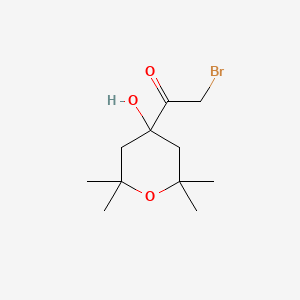![molecular formula C14H8N2O B13025113 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both benzene and imidazole moieties, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with formamide under acidic conditions. This reaction forms the imidazole ring, which is then fused with an indole moiety through subsequent steps involving cyclization and oxidation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow chemistry techniques could also be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one has a wide range of applications in scientific research:
Biology: The compound and its derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: Its unique structural properties make it useful in the development of materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparación Con Compuestos Similares
Indole: A simpler structure that lacks the fused imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the indole moiety.
Imidazo[1,2-a]pyridine: Similar fused ring system but with a pyridine ring instead of indole.
Uniqueness: 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one is unique due to its fused ring system that combines the properties of both indole and benzimidazole. This structural complexity allows for a broader range of chemical reactivity and biological activity compared to simpler analogs .
Propiedades
Fórmula molecular |
C14H8N2O |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
indolo[1,2-a]benzimidazol-11-one |
InChI |
InChI=1S/C14H8N2O/c17-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-14(13)16/h1-8H |
Clave InChI |
SZMVDLOSLUQEMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)

![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)






![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)

